
2-(3,4,5-trimethoxyphenyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-trimethoxyphenyl)-1H-indole is a chemical compound that features a trimethoxyphenyl group attached to an indole core. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to their pharmacological properties. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-trimethoxyphenyl)-1H-indole typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with indole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the condensation reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-trimethoxyphenyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3,4,5-trimethoxyphenyl)-1H-indole involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization, which is crucial for cell division. This interaction can lead to the disruption of cellular processes, making it a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxyphenethylamine: Known for its psychoactive properties.
3,4,5-trimethoxycinnamamide: Studied for its anti-cancer activity.
3,4,5-trimethoxybenzaldehyde: Used as a precursor in various synthetic routes.
Uniqueness
2-(3,4,5-trimethoxyphenyl)-1H-indole stands out due to its indole core, which is a common motif in many biologically active compounds. This structure allows for unique interactions with biological targets, enhancing its potential therapeutic applications .
Properties
CAS No. |
58697-56-6 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)-1H-indole |
InChI |
InChI=1S/C17H17NO3/c1-19-15-9-12(10-16(20-2)17(15)21-3)14-8-11-6-4-5-7-13(11)18-14/h4-10,18H,1-3H3 |
InChI Key |
BSAXUDHEHFJVFG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC3=CC=CC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)
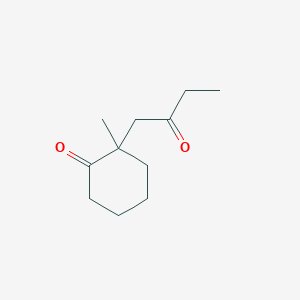
![1-[2,3-Dimethyl-5-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14619385.png)
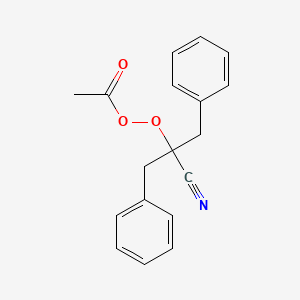
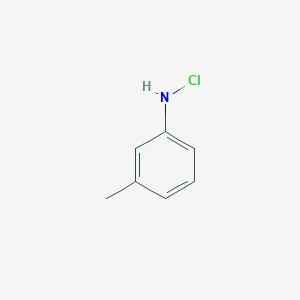
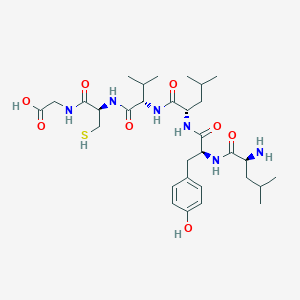
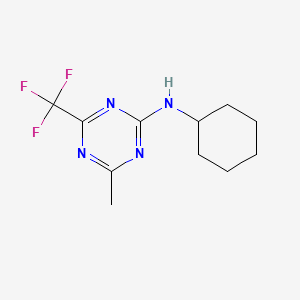
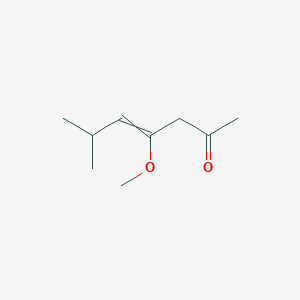
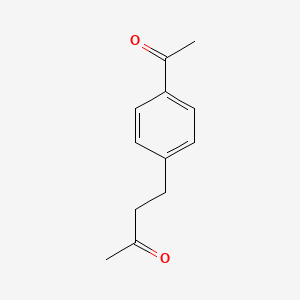
![S-[(1-Benzofuran-2-yl)methyl] ethanethioate](/img/structure/B14619430.png)
![4-[(2-Hydroxy-3-nitrophenyl)methyl]-2-methyl-6-nitrophenol](/img/structure/B14619439.png)
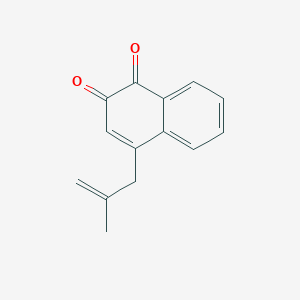
![1-Oxaspiro[4.4]nonane-4-carboxylic acid, 3-methylene-2-oxo-](/img/structure/B14619449.png)
![N,N,12-Trimethyl-12H-benzo[a]phenothiazin-9-amine](/img/structure/B14619453.png)
